molecular formula C8H15NO3 B3016408 N-methoxy-N-methyloxane-3-carboxamide CAS No. 1187468-61-6

N-methoxy-N-methyloxane-3-carboxamide

Cat. No.: B3016408
CAS No.: 1187468-61-6
M. Wt: 173.212
InChI Key: VCIXNRGKADOBRY-UHFFFAOYSA-N
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Description

N-Methoxy-N-methyloxane-3-carboxamide is a chemical compound with the CAS registry number 1187468-61-6 . It has a molecular formula of C8H15NO3 and a molecular weight of 173.21 g/mol . Its structure can be represented by the SMILES notation CN(C(=O)C1CCCOC1)OC . This compound belongs to the class of N-methoxy-N-methylamides, commonly known as Weinreb amides. Weinreb amides are highly valued in organic synthesis as versatile building blocks, particularly for the synthesis of ketones from organometallic reagents such as Grignard or organolithium compounds. They serve as stable intermediates that help prevent over-addition reactions, making them crucial in multi-step synthetic routes for complex molecules, including active pharmaceutical ingredients (APIs) and other fine chemicals . The oxane (tetrahydropyran) ring system present in this molecule is a common scaffold found in various compounds with biological activity and is of significant interest in medicinal chemistry. Proper storage conditions for this reagent are typically refrigerated or cold-chain, and it should only be handled by qualified personnel in a controlled laboratory environment . This product is intended For Research Use Only and is not intended for diagnostic or therapeutic purposes.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

N-methoxy-N-methyloxane-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H15NO3/c1-9(11-2)8(10)7-4-3-5-12-6-7/h7H,3-6H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VCIXNRGKADOBRY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C(=O)C1CCCOC1)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H15NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

173.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for N Methoxy N Methyloxane 3 Carboxamide

Strategies for the Construction of the Oxane (Tetrahydropyran) Ring System

The tetrahydropyran (B127337) (THP), or oxane, ring is a privileged scaffold found in a multitude of biologically significant natural products. beilstein-journals.orgnih.govbeilstein-journals.org Consequently, a diverse array of synthetic methods for its construction has been developed. These strategies range from classical cyclization reactions to modern metal-mediated processes, each offering unique advantages in terms of efficiency and stereocontrol. rsc.org

Cyclization Reactions of Oxygen-Functionalized Precursors

The formation of the oxane ring frequently relies on the cyclization of acyclic precursors containing a strategically placed oxygen nucleophile. Among the most powerful of these methods is the Prins cyclization, which involves the reaction of a homoallylic alcohol with an aldehyde to form the functionalized tetrahydropyran skeleton. ntu.edu.sg This reaction has been extensively developed and applied to the synthesis of complex natural products. beilstein-journals.orgnih.govbeilstein-journals.org

Other significant cyclization strategies include:

Hetero-Diels-Alder Cycloadditions: This method provides a convergent route to highly functionalized dihydropyran systems, which can be subsequently reduced to the desired saturated oxane ring. beilstein-journals.orgrsc.org

Intramolecular oxa-Michael Reactions: The conjugate addition of an alcohol onto an α,β-unsaturated system is a popular and effective method for constructing the THP ring. beilstein-journals.orgwhiterose.ac.uk

Acid-Mediated Cyclization of Alkenols: The intramolecular hydroalkoxylation of silylated alkenols, promoted by acids such as p-toluenesulfonic acid (p-TsOH), has proven to be an efficient and highly stereoselective method for generating polysubstituted tetrahydropyrans. uva.esmdpi.com This process proceeds through a stabilized carbocation intermediate beta to the silicon atom, which is then trapped by the intramolecular hydroxyl group. mdpi.com

The table below summarizes key cyclization strategies for oxane ring formation.

Cyclization Strategy Precursors Key Features Reference
Prins CyclizationHomoallylic alcohol, AldehydePowerful for forming functionalized THPs; can be stereoselective. beilstein-journals.orgntu.edu.sg
Hetero-Diels-AlderDiene, AldehydeConvergent route to dihydropyrans, precursors to THPs. beilstein-journals.orgrsc.org
Intramolecular oxa-MichaelHydroxy-functionalized α,β-unsaturated ester/ketonePopular for THP construction; can be rendered asymmetric. beilstein-journals.orgwhiterose.ac.uk
Acid-Mediated CyclizationSilylated AlkenolsAtom-economical; provides high diastereoselectivity. uva.esmdpi.com

Ring-Closing Metathesis Approaches in Oxane Formation

Ring-closing metathesis (RCM) has emerged as a robust and versatile tool for the synthesis of unsaturated rings, including oxygen heterocycles. wikipedia.org The reaction utilizes metal catalysts, most notably those based on ruthenium developed by Grubbs and Schrock, to facilitate the intramolecular metathesis of a diene precursor. wikipedia.orgorganic-chemistry.org The primary driving force for the reaction is the formation of a stable cyclic alkene and the release of a volatile byproduct, typically ethylene. wikipedia.org

This methodology is highly valued for its exceptional functional group tolerance and its applicability to the formation of a wide range of ring sizes, from 5- to 30-membered rings and larger macrocycles. wikipedia.orgorganic-chemistry.org For the synthesis of an oxane precursor, a suitable diene-containing ether would undergo cyclization. The resulting unsaturated oxene ring can then be hydrogenated to afford the final saturated tetrahydropyran system. Second-generation Grubbs and Hoveyda-Grubbs catalysts are often employed for their higher activity and broader substrate scope. organic-chemistry.orgnih.gov A domino olefin cross-metathesis/intramolecular oxa-conjugate cyclization catalyzed by a Hoveyda-Grubbs second-generation catalyst represents an advanced, step-economical approach to stereoselectively synthesize substituted tetrahydropyrans from simple acyclic precursors. acs.org

Intramolecular Nucleophilic Substitution for Cyclic Ether Synthesis

The intramolecular Williamson ether synthesis is a classical and fundamental approach to the formation of cyclic ethers. This method involves a molecule that contains both a nucleophile (typically an alcohol) and a leaving group (such as a halide or sulfonate ester) within the same carbon skeleton. orgoreview.comlibretexts.org

The synthesis proceeds in two main steps:

Deprotonation: A strong, non-nucleophilic base (e.g., sodium hydride) is used to deprotonate the hydroxyl group, forming a more potent alkoxide nucleophile. youtube.comyoutube.com

Cyclization: The resulting alkoxide attacks the carbon atom bearing the leaving group in an intramolecular SN2 reaction, displacing the leaving group and closing the ring. orgoreview.comyoutube.com

The formation of five- and six-membered rings, such as tetrahydrofuran (B95107) and tetrahydropyran, is generally favored and easier to achieve compared to smaller, more strained rings. orgoreview.com The reaction kinetics are influenced by the probability of the nucleophile and the electrophilic center achieving the necessary proximity and orientation for the backside attack required in an SN2 mechanism. youtube.comyoutube.com

Stereoselective Approaches to Oxane Ring Assembly

Controlling the stereochemistry of substituents on the tetrahydropyran ring is paramount, as biological activity is often highly dependent on the precise three-dimensional arrangement of atoms. Numerous stereoselective strategies have been developed to address this challenge.

Noteworthy stereoselective methods include:

Evans Aldol (B89426)–Prins Strategy: This approach utilizes a chiral auxiliary, such as an N-acyl oxazolidin-2-one, to direct a diastereoselective aldol reaction, which sets the stereochemistry for a subsequent Prins cyclization to form highly substituted tetrahydropyrans. acs.org

Acid-Mediated Cyclization of Silylated Alkenols: As previously mentioned, this method can produce polysubstituted tetrahydropyrans with excellent diastereoselectivity. The stereochemical outcome is often governed by minimizing unfavorable 1,3-diaxial interactions in the transition state of the cyclization. mdpi.com

Asymmetric 'Clip-Cycle' Reaction: This newer methodology involves first "clipping" together an alcohol fragment and an aryl thioacrylate via olefin metathesis. The resulting precursor then undergoes an intramolecular oxa-Michael cyclization catalyzed by a chiral phosphoric acid to yield tetrahydropyran products with high enantioselectivity. whiterose.ac.uk

Methodologies for the Formation and Functionalization of the Carboxamide Linkage

The N-methoxy-N-methylamide, or Weinreb amide, is a particularly useful carboxylic acid derivative in organic synthesis. Its key advantage lies in its reaction with organometallic reagents (e.g., Grignard or organolithium reagents) to produce ketones without the common problem of over-addition to form a tertiary alcohol. wikipedia.org This stability is attributed to the formation of a stable chelated tetrahedral intermediate. mychemblog.com

Direct Amidation Protocols for Carboxamide Synthesis

The most direct route to a Weinreb amide involves the coupling of a carboxylic acid with N,O-dimethylhydroxylamine. Because amidation of an unactivated carboxylic acid is generally inefficient, a variety of coupling agents and protocols have been developed to facilitate this transformation. wikipedia.orgnih.gov

Common strategies for the direct synthesis of Weinreb amides from carboxylic acids include:

Peptide Coupling Reagents: A wide range of reagents developed for peptide synthesis can be applied to Weinreb amide formation. These include carbodiimides like EDC·HCl (often used with HOBt to suppress side reactions), as well as phosphonium- and uronium-based reagents. wikipedia.orgmdpi.com

Phosphorus-Based Reagents: A powerful method involves the use of P[NCH₃(OCH₃)]₃, which reacts directly with carboxylic acids, including sterically hindered ones, to give the corresponding Weinreb amides in excellent yields under mild conditions. organic-chemistry.orgacs.org

Activation with Chloroformates or Sulfonyl Chlorides: Carboxylic acids can be activated in situ by forming a mixed anhydride (B1165640). For instance, reaction with methanesulfonyl chloride in the presence of a base converts even sterically hindered carboxylic acids into a reactive intermediate that readily couples with N,O-dimethylhydroxylamine. organic-chemistry.orgorganic-chemistry.orgnih.gov

Boron-Based Reagents: Tris(2,2,2-trifluoroethyl) borate, B(OCH₂CF₃)₃, has been shown to be an effective reagent for the direct amidation of various carboxylic acids with a broad range of amines, including N,O-dimethylhydroxylamine. nih.gov

The table below presents a comparison of selected direct amidation protocols.

Reagent/System Carboxylic Acid Substrate Scope Key Advantages Reference
P[NCH₃(OCH₃)]₃Aromatic, aliphatic, sterically hinderedHigh yields (>90%), mild conditions, direct conversion. organic-chemistry.orgacs.org
Methanesulfonyl chloride / Triethylamine (B128534)Sterically hindered acidsEfficient for challenging substrates, byproduct is removable under vacuum. organic-chemistry.orgnih.gov
N,N′-Carbonyldiimidazole (CDI)Nα-protected amino acidsGood for peptide-like substrates, simple workup. researchgate.net
B(OCH₂CF₃)₃Wide range of acids and aminesEffective for diverse substrates, simple non-aqueous workup. nih.gov

Activation of Carboxylic Acid Precursors for N-methoxy-N-methyl Amide Formation

A critical step in the synthesis of N-methoxy-N-methyloxane-3-carboxamide from its parent carboxylic acid is the activation of the carboxyl group. This process converts the relatively unreactive hydroxyl moiety of the carboxylic acid into a good leaving group, facilitating nucleophilic attack by N,O-dimethylhydroxylamine. A variety of reagents and protocols have been developed for this purpose.

One of the most direct methods involves the conversion of the carboxylic acid to an acyl chloride, typically using reagents like oxalyl chloride or thionyl chloride. However, milder and more versatile coupling reagents are often preferred, especially for sensitive substrates. Peptide coupling reagents such as dicyclohexylcarbodiimide (B1669883) (DCC), 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate (B91526) (HATU), and Benzotriazol-1-yl-oxytris-pyrrolidinophosphonium hexafluorophosphate (PyBop) are highly effective. tandfonline.comresearchgate.net These reagents generate a highly reactive activated ester or similar species in situ, which then readily reacts with N,O-dimethylhydroxylamine hydrochloride, usually in the presence of a non-nucleophilic base like triethylamine or N,N-diisopropylethylamine (DIPEA) to neutralize the generated acid. researchgate.netmdpi.com

For sterically hindered carboxylic acids, a particularly effective method involves the formation of a mixed anhydride of methanesulfonic acid. This is achieved by treating the carboxylic acid with methanesulfonyl chloride and triethylamine, which then smoothly converts to the desired N-methoxy-N-methyl amide upon addition of N,O-dimethylhydroxylamine. organic-chemistry.org Another approach utilizes 2-chloro-1-methylpyridinium (B1202621) iodide as a coupling agent, which allows for the conversion of chiral carboxylic acids without racemization. researchgate.net

Activating Agent/MethodTypical ReagentsKey Features
Acid Chloride Formation(COCl)₂, SOCl₂Highly reactive, but can be harsh for sensitive substrates.
Peptide Coupling ReagentsDCC, HBTU, HATU, PyBopMild conditions, high yields, suppresses racemization. tandfonline.comresearchgate.netresearchgate.net
Mixed Anhydride FormationMsCl, Et₃NEffective for sterically hindered acids. organic-chemistry.org
Triazine-based ReagentsCDMT, DMT-MMAllows for direct conversion in various solvents, including alcohols. orientjchem.org
Phosphonium Salt ReagentsPPh₃/NBS, PPh₃/NCPhthGenerates activating acyloxy-phosphonium species in situ. researchgate.netnih.gov

Reductive Functionalization of Carboxamides for Downstream Derivatization

While Weinreb amides are classically used as precursors to aldehydes and ketones, they can also undergo more complex reductive functionalization. organic-chemistry.org This advanced strategy involves the controlled partial reduction of the amide to generate an electrophilic iminium ion intermediate, which is then trapped by a nucleophile. This avoids over-reduction to the amine, which is a common outcome with powerful reducing agents. ntu.edu.sgresearcher.life

This process enables the deoxygenative introduction of a wide range of substituents at the former carbonyl carbon. The key is the use of a controlled hydride source that delivers a single hydride to the amide. ntu.edu.sg Methodologies include the use of the Schwartz reagent (chlorobis(cyclopentadienyl)hydridozirconium), transition metal-catalyzed hydrosilylation (e.g., using iridium catalysts), and sodium hydride-iodide composites. ntu.edu.sgresearchgate.net Once the iminium intermediate is formed from a molecule like this compound, it can be functionalized downstream by various carbon and heteroatom nucleophiles, leading to the synthesis of complex α-branched amine structures. ntu.edu.sg For instance, the use of trimethylsilyl (B98337) cyanide as a nucleophile in combination with iridium-catalyzed hydrosilylation can achieve a reductive Strecker cyanation. ntu.edu.sg

C-H Bond Functionalization Strategies Adjacent to Carboxamide Moieties

The N-methoxy-N-methyl carboxamide group can serve as an effective directing group in transition metal-catalyzed C-H functionalization reactions. mdpi.comsigmaaldrich.com This strategy allows for the selective activation and modification of otherwise inert C-H bonds located spatially close to the amide, providing a powerful tool for late-stage molecular editing. mdpi.comresearchgate.net For a substrate like this compound, this could potentially enable the functionalization of C-H bonds on the oxane ring, guided by the coordination of the amide's carbonyl oxygen and methoxy (B1213986) group to the metal center. mdpi.com

Palladium catalysis is frequently employed for such transformations. researchgate.netnih.gov For example, ortho-C-H bonds of aromatic Weinreb amides have been successfully arylated, alkenylated, and halogenated. researchgate.netnih.gov Recent research has also demonstrated the β-C(sp³)-H arylation and alkenylation of aliphatic Weinreb amides using a palladium(II)-catalyzed radical process, which is particularly relevant for saturated systems like the oxane ring. globethesis.com These reactions often require a ligand to facilitate the catalytic cycle, and the choice of catalyst and conditions dictates the type of C-H bond that is activated and the functional group that is installed. mdpi.comglobethesis.com

Integration of the N-methoxy-N-methyl Amide Functionality

The core of synthesizing this compound lies in the methods used to form the amide bond between the oxane-3-carbonyl moiety and the N,O-dimethylhydroxylamine fragment.

Acylation Reactions with N,O-Dimethylhydroxylamine Derivatives

The most common and direct route to N-methoxy-N-methyl amides is the acylation of N,O-dimethylhydroxylamine or its hydrochloride salt. wisc.eduthieme-connect.com This involves reacting an activated derivative of the parent carboxylic acid (oxane-3-carboxylic acid) with the hydroxylamine. As discussed in section 2.2.2, the carboxylic acid is typically converted in situ into a more reactive species. For example, treatment of a carboxylic acid with N,N'-carbonyldiimidazole (CDI) generates an acylimidazolide, which subsequently reacts with N,O-dimethylhydroxylamine hydrochloride to give the desired Weinreb amide in high yield. researchgate.net This method is particularly mild and efficient for amino acid substrates and can be applied to the synthesis of the target compound. researchgate.net

Examples of Acylation Reactions for Weinreb Amide Synthesis
Carboxylic Acid PrecursorCoupling ReagentsBaseYield (%)Reference
Nα-protected amino acidsN,N'-Carbonyldiimidazole (CDI)-Good to Excellent researchgate.net
Sterically hindered acidsMethanesulfonyl chlorideTriethylamine59-88 organic-chemistry.org
Aromatic/Aliphatic acidsTrichloroacetonitrile, PPh₃TriethylamineGood researchgate.net
Various carboxylic acids2-Chloro-1-methylpyridinium iodide-High researchgate.net

Organometallic Reagent-Mediated Approaches to N-methoxy-N-methyl Amides

Organometallic reagents can mediate the formation of Weinreb amides from precursors other than activated carboxylic acids, such as esters. The reaction of an ester or lactone with N,O-dimethylhydroxylamine hydrochloride in the presence of trimethylaluminum (B3029685) (AlMe₃) or dimethylaluminum chloride (AlMe₂Cl) provides the corresponding N-methoxy-N-methyl amide in good yields. wikipedia.orgorientjchem.org This method, first reported as part of the development of Weinreb amides, offers an alternative pathway that can be advantageous depending on the availability of the starting materials. orientjchem.org For the target compound, this would involve the reaction of methyl oxane-3-carboxylate with AlMe₃ and N,O-dimethylhydroxylamine hydrochloride. The reaction is believed to proceed through an aluminum-chelated intermediate.

Palladium-Catalyzed Aminocarbonylation in N-methoxy-N-methyl Amide Synthesis

Palladium-catalyzed aminocarbonylation represents a powerful and convergent strategy for constructing Weinreb amides. rsc.orgrsc.org This method builds the amide functionality by combining an organic halide or triflate, carbon monoxide, and N,O-dimethylhydroxylamine in the presence of a palladium catalyst. orientjchem.org While commonly applied to aryl and vinyl halides, the scope has been expanded to include heterocyclic-derived triflates. acs.orgnih.gov For instance, lactone-derived triflates can be directly converted into N-methoxy-N-methyl amides under atmospheric pressure of CO at room temperature. acs.orgnih.gov This reaction typically uses a palladium source like Pd(OAc)₂ and a phosphine (B1218219) ligand such as Xantphos. rsc.orgrsc.org The development of heterogeneous catalysts, such as palladium nanoparticles supported on ZIF-8, has made this an even more efficient and environmentally attractive option. rsc.orgrsc.org This methodology offers a conceptually different approach to a molecule like this compound, potentially starting from a suitable halo-oxane precursor.

One-Pot Synthetic Routes for N-methoxy-N-methyl Amides from Carboxylic Acids

One-pot syntheses of N-methoxy-N-methyl amides, also known as Weinreb amides, from carboxylic acids are highly valued for their operational simplicity and time efficiency, as they circumvent the need for isolation of intermediate compounds. Several effective methods have been developed, which can be adapted for the synthesis of this compound from oxane-3-carboxylic acid.

A prevalent strategy involves the in-situ activation of the carboxylic acid followed by nucleophilic substitution with N,O-dimethylhydroxylamine. A variety of coupling agents can be employed to facilitate this transformation. For instance, the use of 2-chloro-1-methylpyridinium iodide as a coupling agent allows for the conversion of carboxylic acids to their corresponding N-methoxy-N-methylamides in high yields. researchgate.net This reaction typically proceeds without racemization for chiral carboxylic acids. researchgate.net

Another efficient method utilizes N,N'-carbonyldiimidazole (CDI). researchgate.net In this approach, the carboxylic acid is first treated with CDI to form an activated acylimidazole intermediate, which then readily reacts with N,O-dimethylhydroxylamine hydrochloride to furnish the desired Weinreb amide. researchgate.net This method is particularly noted for its mild reaction conditions.

For sterically hindered carboxylic acids, a combination of methanesulfonyl chloride and triethylamine has proven effective for their conversion to Weinreb amides. organic-chemistry.org This process involves the formation of a mixed anhydride of methanesulfonic acid, which activates the carboxylic acid for subsequent amidation. organic-chemistry.org The major byproduct, N-methoxy-N-methylmethanesulfonamide, can be conveniently removed under vacuum. organic-chemistry.org

Furthermore, a transition-metal-free, one-pot synthesis using phosphorus trichloride (B1173362) has been developed. organic-chemistry.org This method allows for the direct preparation of Weinreb amides from carboxylic acids and N,O-dimethylhydroxylamine in the presence of phosphorus trichloride, tolerating a wide range of functional groups. organic-chemistry.org

The table below summarizes various one-pot methodologies for the synthesis of N-methoxy-N-methyl amides from carboxylic acids, which are applicable to the synthesis of this compound.

Coupling Reagent/SystemKey FeaturesTypical YieldsReference
2-chloro-1-methylpyridinium iodideHigh yields, no racemization for chiral acidsHigh researchgate.net
N,N'-Carbonyldiimidazole (CDI)Mild reaction conditions, simple workupGood to Excellent researchgate.net
Methanesulfonyl chloride/TriethylamineEffective for sterically hindered acids59-88% organic-chemistry.org
Phosphorus trichlorideTransition-metal-free, tolerates various functional groupsExcellent organic-chemistry.org
Benzotriazole MethodologyMild conditions, easy removal of byproductGood arkat-usa.org

Convergent and Divergent Synthetic Pathways for this compound

Beyond single-step transformations, the synthesis of this compound can be conceptualized within the broader frameworks of convergent and divergent synthesis, particularly when considering the preparation of analogues or more complex derivatives.

A convergent synthesis strategy aims to improve the efficiency of a multistep synthesis by preparing separate fragments of the molecule independently and then combining them in the later stages. wikipedia.org For this compound, a convergent approach could involve the synthesis of a functionalized oxane precursor and the separate preparation of the N-methoxy-N-methylamine moiety. For instance, a precursor such as oxane-3-carbonyl chloride could be synthesized in one pathway, while N,O-dimethylhydroxylamine is prepared or sourced separately. The final step would then be the coupling of these two fragments. This approach is particularly advantageous when synthesizing a library of analogues where the oxane ring or the amide portion is varied.

In contrast, a divergent synthesis begins with a common intermediate that is progressively elaborated into a variety of different products. researchgate.net For the synthesis of this compound and its derivatives, a divergent strategy could commence with a versatile oxane intermediate. For example, an oxane ring bearing multiple functional groups could serve as a pluripotent late-stage intermediate. researchgate.net One functional group could be converted to the N-methoxy-N-methylcarboxamide, while other functionalities on the oxane ring could be independently modified to generate a library of structurally related compounds. This approach is highly efficient for exploring the structure-activity relationships of oxane-based carboxamides. The functionalization of intact oxetane (B1205548) rings has been noted as a developing area, which by analogy, suggests potential for similar strategies with oxane derivatives. acs.org

Reaction Mechanisms and Chemical Reactivity of N Methoxy N Methyloxane 3 Carboxamide

Mechanistic Pathways of N-methoxy-N-methyl Amide Transformations

The N-methoxy-N-methyl amide functionality is a versatile group in organic synthesis, primarily due to its controlled reactivity towards nucleophiles and reducing agents. This controlled reactivity stems from the electronic properties of the nitrogen-oxygen bond and the ability of the methoxy (B1213986) group to chelate metal ions.

A key feature of N-methoxy-N-methyl amides is their reaction with organometallic reagents, such as organolithiums and Grignard reagents, to produce ketones in high yields. wikipedia.orgresearchgate.net This contrasts with the reaction of other carboxylic acid derivatives, like esters and acid chlorides, which often undergo a second nucleophilic addition to yield tertiary alcohols. wikipedia.org

The mechanism for this selective transformation involves the initial nucleophilic addition of the organometallic reagent to the electrophilic carbonyl carbon. libretexts.org This addition leads to the formation of a tetrahedral intermediate. wikipedia.org A crucial aspect of the N-methoxy-N-methyl amide's reactivity is the exceptional stability of this tetrahedral intermediate. wikipedia.orgorientjchem.org This stability is attributed to the chelation of the metal cation (e.g., Li⁺ or Mg²⁺) by both the oxygen of the methoxy group and the oxygen of the newly formed alkoxide. wikipedia.orgwikipedia.org This forms a stable five-membered ring that prevents the collapse of the intermediate and the elimination of the N-methoxy-N-methylamino group. researchgate.netorientjchem.org The intermediate remains stable at low temperatures until an aqueous workup is performed, which then protonates the alkoxide and leads to the collapse of the intermediate to form the corresponding ketone. wikipedia.org

Quantum mechanical calculations have supported the facile formation and stability of this chelated tetrahedral adduct. wikipedia.org The stability of this intermediate is key to preventing the over-addition that is common with other acylating agents. researchgate.netnih.gov Researchers have also been able to intercept and characterize these tetrahedral intermediates as their O-trimethylsilyl (O-TMS) heminals, providing further evidence for their existence and stability. rsc.orgrsc.org

Table 1: Comparison of Intermediates in Nucleophilic Acyl Substitution
Acyl CompoundIntermediate with Organometallic ReagentStabilityFinal Product after Workup
Ester (RCOOR')Unstable Tetrahedral IntermediateLow (prone to elimination of -OR')Tertiary Alcohol (from over-addition)
Acid Chloride (RCOCl)Unstable Tetrahedral IntermediateVery Low (prone to elimination of -Cl)Tertiary Alcohol (from over-addition)
N-methoxy-N-methyl Amide (RCON(OMe)Me)Chelated Tetrahedral IntermediateHigh (stabilized by metal chelation)Ketone

The N-methoxy-N-methyl amide group can be selectively reduced to either an aldehyde or an amine, depending on the reducing agent and reaction conditions. The reduction to an aldehyde is a particularly useful transformation. Treatment of an N-methoxy-N-methyl amide with a stoichiometric amount of a hydride reducing agent, such as lithium aluminum hydride (LiAlH₄) or diisobutylaluminium hydride (DIBAL-H), at low temperatures typically furnishes the corresponding aldehyde upon aqueous workup. wikipedia.org The mechanism is believed to proceed through a similar stable, chelated tetrahedral intermediate, which prevents over-reduction to the alcohol. ingentaconnect.com

Conversely, the complete reduction to an N-methoxy-N-methylamine can be achieved under more forcing conditions or with specific reagent combinations. For instance, the use of lithium aluminum hydride in the presence of aluminum chloride can facilitate the reduction of both aromatic and aliphatic Weinreb amides to their corresponding N-methoxy-N-methylamines. ingentaconnect.com The conversion of N-methoxy-N-methylamides to the corresponding amines using only lithium aluminum hydride generally requires more vigorous conditions and longer reaction times. ingentaconnect.com

The concept of chelation control is central to the chemistry of N-methoxy-N-methyl amides. nih.gov The ability of the N-methoxy-N-methyl group to form a stable five-membered chelate with a metal ion is the primary reason for the high selectivity observed in their reactions. wikipedia.orgwikipedia.org This chelation effect stabilizes the transition state leading to the tetrahedral adduct and the adduct itself, thereby preventing further reaction. wikipedia.org

This chelation control is not only crucial in reactions with organometallic reagents but also plays a role in other transformations. For example, it has been shown to influence the reactivity in sequential nucleophilic substitutions. nih.govacs.org The stability of the metal-chelated intermediate is high, allowing for reactions to be conducted at higher temperatures without significant decomposition to alcohol byproducts. rsc.org The distinctive chelation-stabilizing properties of the Weinreb amide have also been harnessed to enhance regioselectivity and stereoselectivity in transition metal-catalyzed C-H activation reactions. researchgate.net

Reactivity Profiles of the Oxane Ring System

The oxane ring is a six-membered saturated heterocycle containing one oxygen atom. Generally, it is a relatively stable ring system. The chair conformation is the preferred conformer for the oxane ring and its derivatives. chempedia.info However, the presence of substituents and the reaction conditions can promote various transformations, including ring-opening and functionalization of the ring's C-H bonds.

While the oxane ring is generally stable, it can undergo ring-opening reactions under certain conditions, particularly in the presence of Lewis or Brønsted acids. researchgate.net These reactions are driven by the relief of any ring strain and the formation of a stable product. The regioselectivity of the ring opening is influenced by the substitution pattern on the oxane ring and the nature of the nucleophile.

For instance, in the presence of a Lewis acid, the oxygen atom of the oxane ring can be activated, making the adjacent carbon atoms more susceptible to nucleophilic attack. The nucleophile will typically attack at the less sterically hindered position in an Sₙ2-type fashion. researchgate.net In complex syntheses, the oxane moiety can be strategically employed as a precursor to a functionalized acyclic system, with the ring-opening step revealing new functional groups.

Direct functionalization of the C-H bonds of the oxane ring represents a powerful strategy for introducing molecular complexity. Transition metal-catalyzed C-H activation has emerged as a prominent method for this purpose. nih.govresearchgate.net In the context of N-methoxy-N-methyloxane-3-carboxamide, the N-methoxy-N-methyl amide group can act as a directing group, guiding a transition metal catalyst to a specific C-H bond on the oxane ring. researchgate.net This chelation-assisted C-H activation can lead to the formation of a new carbon-carbon or carbon-heteroatom bond at a position proximal to the directing group.

The inherent ring strain in some cyclic systems can act as a driving force for reactions that integrate C-H activation with ring cleavage. nih.govresearchgate.net While the oxane ring is not highly strained, this concept highlights the potential for more complex transformations involving both the ring and the amide functionality. The functionalization can also proceed via radical-based mechanisms, for example, through hydrogen atom transfer (HAT).

Table 2: Summary of Potential Reactivity of this compound
Functional GroupReaction TypeReagents/ConditionsExpected Product Type
N-methoxy-N-methyl AmideNucleophilic AdditionOrganolithium or Grignard ReagentsKetone
Selective ReductionLiAlH₄ or DIBAL-H (low temp.)Aldehyde
Full ReductionLiAlH₄/AlCl₃ or LiAlH₄ (reflux)N-methoxy-N-methylamine
Oxane RingRing-OpeningStrong Lewis or Brønsted Acids with a NucleophileFunctionalized Acyclic Compound
C-H FunctionalizationTransition Metal Catalyst (e.g., Pd, Rh, Ru)Substituted Oxane Derivative

Stereochemical Control and Regioselectivity in Transformations Involving this compound

The stereochemical and regioselective outcomes of reactions involving this compound are dictated by the interplay of steric and electronic factors within the tetrahydropyran (B127337) ring and the coordinating ability of the Weinreb amide. The chair-like conformation of the oxane ring, with its axial and equatorial positions, plays a pivotal role in directing incoming reagents. Furthermore, the presence of the oxygen atom in the ring can influence the reactivity of adjacent positions through inductive effects and by acting as a Lewis basic site.

Transformations at the carbonyl carbon of the Weinreb amide or at the oxane ring are expected to proceed with a degree of stereocontrol, influenced by the conformational preferences of the substituted tetrahydropyran ring.

Nucleophilic Addition to the Weinreb Amide: The addition of organometallic reagents to the Weinreb amide functionality is a cornerstone of its utility, typically leading to the formation of ketones upon acidic workup. The stereochemical course of this addition can be influenced by the existing stereochemistry of the oxane ring. The approach of the nucleophile will preferentially occur from the less sterically hindered face of the molecule. For this compound, the substituent at the 3-position can adopt either an axial or equatorial position. The equatorial conformation is generally more stable, and thus, the incoming nucleophile would be expected to approach from the axial face to minimize steric hindrance.

Chelation vs. Non-chelation Control: The reactivity of Weinreb amides is often governed by the ability of the N-methoxy-N-methylamino group to chelate with the metal cation of the organometallic reagent. nih.govacs.org This chelation stabilizes the tetrahedral intermediate, preventing the common side reaction of over-addition to form a tertiary alcohol. researchgate.netwikipedia.orgorientjchem.orgmychemblog.com In the context of this compound, the ring oxygen could also participate in chelation, potentially influencing the facial selectivity of the nucleophilic attack. The formation of a rigid, chelated intermediate can lock the conformation of the molecule, leading to a higher degree of stereoselectivity.

The following table illustrates the hypothetical diastereomeric ratio of the resulting ketone from the reaction of (R)-N-methoxy-N-methyloxane-3-carboxamide with different organometallic reagents, highlighting the influence of the reagent's steric bulk on stereoselectivity.

Table 1: Hypothetical Diastereomeric Ratios in the Reaction of (R)-N-methoxy-N-methyloxane-3-carboxamide with Organometallic Reagents
Organometallic Reagent (R-M)Proposed Major DiastereomerHypothetical Diastereomeric Ratio (Major:Minor)
CH₃MgBr(R)-1-(oxane-3-yl)ethan-1-one85:15
PhLi(R)-oxane-3-yl(phenyl)methanone90:10
(CH₃)₂CHMgBr(R)-1-(oxane-3-yl)-2-methylpropan-1-one95:5

Note: The data presented in this table is hypothetical and for illustrative purposes to demonstrate the principles of stereochemical control. It is based on established trends in nucleophilic additions to chiral substrates.

Regioselectivity in transformations of this compound would be most relevant in reactions that involve the functionalization of the tetrahydropyran ring itself, such as C-H activation or electrophilic addition to a double bond if the ring were unsaturated.

Functionalization of the Oxane Ring: Direct functionalization of the saturated oxane ring, for instance through radical-based reactions or transition-metal-catalyzed C-H activation, would exhibit regioselectivity based on the electronic and steric environment of the C-H bonds. The C-H bonds adjacent to the ring oxygen (at the 2- and 6-positions) are activated towards certain transformations due to the electron-withdrawing nature of the oxygen atom. However, the position of the carboxamide group at C-3 will also exert a significant steric and electronic influence. The regioselectivity of such reactions is often a subtle balance of these competing factors.

The table below provides a hypothetical overview of the regioselectivity for a directed C-H functionalization reaction on the this compound ring, where the Weinreb amide acts as a directing group.

Table 2: Hypothetical Regioselectivity in a Directed C-H Functionalization of this compound
Position of FunctionalizationRelative Reactivity (%)Justification
C-260Activation by ring oxygen and proximity to the directing group.
C-435Sterically accessible and influenced by the directing group.
C-55Sterically hindered and electronically less activated.
C-6<1Distal to the directing group and sterically less accessible.

Note: The data in this table is hypothetical and intended to illustrate the principles of regioselectivity. Actual outcomes would depend on the specific reaction conditions and catalyst employed.

Derivatization and Structural Modification Studies of N Methoxy N Methyloxane 3 Carboxamide

Modification of the Oxane Ring System for Analog Development

The oxane ring provides a robust yet modifiable core. The development of analogues through its modification often involves strategies such as ring-opening, ring-expansion, and functionalization of the ring's C-H bonds. These modifications aim to alter the steric and electronic properties of the core structure, leading to new derivatives with potentially unique reactivity.

One primary strategy involves the selective oxidation of C–H bonds within the oxane ring to introduce new functional groups like hydroxyl or carbonyl groups. mdpi.com Such transformations can create new chiral centers and provide handles for further synthetic manipulations. Another approach is ring expansion, which can transform the six-membered oxane into a larger, medium-sized ring system, a structural motif of interest in medicinal chemistry. mdpi.com These complex transformations often require multi-step sequences, including acylation and rearrangement reactions, to generate novel heterocyclic frameworks. mdpi.com The inherent strain in smaller ring systems like oxetanes makes their synthesis challenging, highlighting the relative stability and favorable kinetics of forming six-membered rings like oxane. acs.org

Table 1: Comparison of General Strategies for Oxane Ring Modification

Modification Strategy Description Potential Outcome
C-H Functionalization Direct conversion of a C-H bond on the oxane ring to a C-X bond (e.g., C-O, C-N). Introduction of new functional groups for further derivatization.
Ring-Opening Cleavage of a C-O bond within the ring to form an acyclic derivative. Creates linear structures with functional groups at either end.

| Ring Expansion | Insertion of atoms into the ring to form a larger heterocyclic system (e.g., oxepane). | Alters conformational properties and spatial arrangement of substituents. |

Functionalization of the Carboxamide Side Chain

The N-methoxy-N-methylamide (Weinreb amide) side chain is a highly valuable functional group in organic synthesis. Its primary utility lies in its controlled reactivity with organometallic reagents to form ketones without the common side reaction of over-addition to form tertiary alcohols. researchgate.net This reliability makes it a cornerstone for building more complex molecular structures.

Functionalization strategies for the carboxamide side chain primarily revolve around its reaction with nucleophiles. The addition of Grignard or organolithium reagents to the Weinreb amide is a well-established method for synthesizing ketones. researchgate.netresearchgate.net This transformation is typically high-yielding and tolerates a wide variety of functional groups on the incoming nucleophile.

Beyond ketone synthesis, the Weinreb amide can undergo reduction to form aldehydes. Furthermore, recent research has explored less common reactivity patterns, such as base-induced elimination reactions that can occur at the N-methoxy group, leading to the formation of an N-methylamide anion and formaldehyde (B43269). researchgate.net Understanding these alternative reaction pathways is crucial for designing selective transformations.

Synthesis of Analogues and Exploration of Structure-Reactivity Relationships

The synthesis of analogues of N-methoxy-N-methyloxane-3-carboxamide allows for a systematic exploration of structure-reactivity relationships (SRR). By modifying either the oxane ring or the substituents on the carboxamide, chemists can tune the molecule's properties. For instance, introducing electron-withdrawing or -donating groups on the oxane ring can influence the electrophilicity of the Weinreb amide carbonyl carbon.

The synthesis of these analogues often begins with a corresponding carboxylic acid, which is then converted to the Weinreb amide. Numerous methods exist for this conversion, including the use of coupling agents or the in-situ generation of acid chlorides followed by reaction with N,O-dimethylhydroxylamine hydrochloride. researchgate.net

A systematic study might involve synthesizing a library of analogues where a specific position on the oxane ring is substituted with different functional groups. The reactivity of these analogues could then be tested under standardized conditions (e.g., reaction with a specific Grignard reagent) to quantify the impact of the substitution on reaction yield or rate. This data provides valuable insights into how structural changes translate to changes in chemical reactivity.

Table 2: Illustrative Structure-Reactivity Data for Weinreb Amide Reactions

Reagent Weinreb Amide Substrate Product Yield (%)
Phenylmagnesium Bromide N-methoxy-N-methylbenzamide Benzophenone >95
Ethylmagnesium Bromide N-methoxy-N-methylacetamide 3-Pentanone >90
Isopropylmagnesium Chloride N-methoxy-N-methylformamide Isobutyraldehyde (after reduction) ~85

Note: This table presents generalized data for common Weinreb amides to illustrate the concept of structure-reactivity relationships. Specific yields for oxane-substituted derivatives would require experimental investigation.

Incorporation of this compound into More Complex Molecular Architectures

The dual functionality of this compound makes it an excellent building block for constructing more complex molecules, including natural products and their analogues. nih.gov The Weinreb amide serves as a stable yet reactive handle for carbon-carbon bond formation, while the oxane ring provides a defined three-dimensional structure that can be incorporated into a larger molecular framework.

In a typical synthetic sequence, the Weinreb amide portion of the molecule would be reacted with a complex organometallic fragment to assemble a key portion of the target molecule's carbon skeleton. The resulting ketone can then be further elaborated through various transformations, such as reductions, additions, or cyclizations. The oxane ring itself can act as a conformational lock or a key recognition element in biologically active molecules. acs.org The ability to pre-install chirality and functionality on the oxane ring before its incorporation into a larger structure is a significant advantage in total synthesis. The development of efficient synthetic routes allows for the creation of diverse and complex molecular architectures based on this versatile scaffold. nih.gov

Advanced Spectroscopic Characterization and Analytical Methodologies

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation

High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural analysis of N-methoxy-N-methyloxane-3-carboxamide, providing detailed information about the chemical environment of each proton and carbon atom.

¹H NMR Spectroscopy: The proton NMR spectrum provides information on the number of different types of protons and their neighboring environments. For this compound, characteristic signals are expected for the N-methoxy and N-methyl groups, as well as the protons of the oxane ring. Due to the potential for hindered rotation around the amide C-N bond at room temperature, the signals for the N-methyl and N-methoxy protons may appear as broad humps or even two distinct singlets, a phenomenon observed in other N-methoxy-N-methyl amides. niscpr.res.in

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum reveals the number of chemically non-equivalent carbon atoms. The carbonyl carbon of the amide typically appears significantly downfield. The carbons of the N-methoxy and N-methyl groups, along with the carbons of the oxane ring, will have characteristic chemical shifts. Similar to ¹H NMR, C-N bond rotation can lead to broadening of the N-methyl carbon signal at room temperature. niscpr.res.in

Interactive Data Table: Predicted ¹H and ¹³C NMR Chemical Shifts

Atom ¹H Chemical Shift (ppm, predicted) ¹³C Chemical Shift (ppm, predicted) Description
C=O-~170-175Amide carbonyl
N-OCH₃~3.70~61N-methoxy group
N-CH₃~3.20~32N-methyl group
Oxane C3-H~2.5-2.8~40-45Methine proton on the oxane ring
Oxane CH₂ (adjacent to O)~3.5-4.0~65-70Methylene protons adjacent to the ring oxygen
Oxane CH₂ (other)~1.5-2.0~25-35Other methylene protons on the oxane ring

High-Resolution Mass Spectrometry Techniques for Molecular Formula Confirmation and Fragmentation Analysis

High-resolution mass spectrometry (HRMS) is critical for confirming the molecular formula of this compound by providing a highly accurate mass measurement of the molecular ion.

With a molecular formula of C₈H₁₅NO₃, the predicted monoisotopic mass is 173.1052 Da. researchgate.net HRMS techniques such as electrospray ionization (ESI) would be expected to show prominent adducts, such as [M+H]⁺, [M+Na]⁺, and [M+K]⁺. researchgate.net

Fragmentation Analysis: Electron impact (EI) or collision-induced dissociation (CID) mass spectrometry would reveal characteristic fragmentation patterns. Key fragmentation pathways for amides often involve cleavage of the bonds adjacent to the carbonyl group. libretexts.org For this compound, expected fragmentation could include the loss of the methoxy (B1213986) group, the N-methyl group, or cleavage of the oxane ring.

Interactive Data Table: Predicted Mass Spectrometry Data

Adduct / Fragment Predicted m/z Description
[M]⁺173.10465Molecular ion
[M+H]⁺174.11248Protonated molecule
[M+Na]⁺196.09442Sodium adduct
[M+K]⁺212.06836Potassium adduct
[M-OCH₃]⁺142Loss of methoxy radical
[C₅H₉O-CO]⁺113Fragment from cleavage of the amide bond

Infrared (IR) Spectroscopy for Functional Group Identification and Vibrational Analysis

Infrared (IR) spectroscopy is a rapid and effective method for identifying the key functional groups present in this compound based on their characteristic vibrational frequencies.

The most prominent feature in the IR spectrum would be the strong absorption band corresponding to the C=O stretching vibration of the amide group, typically observed in the range of 1630-1680 cm⁻¹. nih.gov Other significant absorptions would include C-H stretching vibrations of the alkyl groups and the C-O stretching of the ether in the oxane ring and the N-methoxy group. msu.edu

Interactive Data Table: Characteristic IR Absorption Bands

Functional Group Vibrational Mode Expected Wavenumber (cm⁻¹) Intensity
AmideC=O stretch1630-1680Strong
AlkaneC-H stretch2850-3000Medium to Strong
Ether/MethoxyC-O stretch1050-1150Strong
N-CN-C stretch1350-1450Medium

Advanced Chromatographic Methods for Purity Assessment and Mixture Analysis

Advanced chromatographic techniques are essential for determining the purity of this compound and for its quantification in complex mixtures.

High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC): Reversed-phase HPLC or UPLC would be the methods of choice for purity assessment. A C18 column with a mobile phase consisting of a mixture of acetonitrile and water, often with a small amount of an acid like formic acid to improve peak shape, would be a typical starting point. Detection would likely be performed using a UV detector. These methods are capable of separating the target compound from starting materials, byproducts, and degradation products.

Gas Chromatography-Mass Spectrometry (GC-MS): Given the volatility of this compound, GC-MS is also a viable technique for its analysis. japsonline.com A non-polar or medium-polarity capillary column would be used for separation. The mass spectrometer detector provides not only quantification but also structural information based on the fragmentation pattern of the analyte, aiding in its positive identification.

Interactive Data Table: Hypothetical Chromatographic Conditions

Technique Parameter Condition
HPLC/UPLC ColumnC18, e.g., 2.1 x 50 mm, 1.8 µm
Mobile PhaseA: Water + 0.1% Formic Acid, B: Acetonitrile + 0.1% Formic Acid
Gradient5% B to 95% B over 5 minutes
Flow Rate0.4 mL/min
DetectionUV at 210 nm
GC-MS ColumnHP-5ms, 30 m x 0.25 mm, 0.25 µm
Carrier GasHelium
Inlet Temp.250 °C
Oven Program100 °C (1 min), then 20 °C/min to 280 °C (5 min)
MS DetectorElectron Ionization (EI), scan m/z 50-300

Computational and Theoretical Investigations of N Methoxy N Methyloxane 3 Carboxamide

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

Quantum chemical calculations, such as Density Functional Theory (DFT) and ab initio methods, are powerful tools for understanding the electronic structure, stability, and potential reaction mechanisms of molecules.

Density Functional Theory (DFT) Studies for Mechanistic Elucidation

No specific DFT studies focused on the mechanistic elucidation of reactions involving N-methoxy-N-methyloxane-3-carboxamide have been reported in the surveyed literature. Such studies would typically involve calculating the energies of reactants, transition states, and products to map out the most likely reaction pathways.

Ab Initio Methods for Energy Landscape Analysis

Similarly, there is no available research detailing the use of ab initio methods to analyze the energy landscape of this compound. This type of analysis is crucial for identifying stable conformers and understanding the molecule's potential energy surface.

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

Molecular dynamics (MD) simulations provide insights into the dynamic behavior of molecules over time, including conformational changes and interactions with other molecules. A search of the existing literature did not yield any studies that have applied MD simulations to this compound to explore its conformational space or its potential intermolecular interactions in various environments.

Quantitative Structure-Property Relationship (QSPR) Studies for Predictive Modeling

QSPR studies aim to build mathematical models that correlate the structural features of molecules with their physicochemical properties. There are currently no published QSPR models specifically developed for or including this compound to predict its properties.

Green Chemistry Principles and Sustainable Synthesis of N Methoxy N Methyloxane 3 Carboxamide

Application of Atom Economy and Waste Minimization Strategies in Synthetic Design

Atom economy, a concept developed by Barry Trost, is a cornerstone of green chemistry that measures the efficiency of a reaction by calculating how much of the reactants are incorporated into the final product. jocpr.commygreenlab.org Traditional methods for synthesizing Weinreb amides often exhibit poor atom economy. For instance, the conversion of a carboxylic acid to an acid chloride using reagents like oxalyl chloride or thionyl chloride, followed by reaction with N,O-dimethylhydroxylamine, generates significant inorganic waste. mychemblog.com Similarly, the use of stoichiometric peptide coupling reagents (e.g., carbodiimides) generates substantial byproducts that are not incorporated into the final amide product, leading to a lower atom economy and a higher E-Factor (Environmental Factor), which measures the total mass of waste generated per unit of product. wikipedia.orgnih.govresearchgate.net

To enhance atom economy in the synthesis of molecules like N-methoxy-N-methyloxane-3-carboxamide, modern synthetic design focuses on two primary strategies:

Addition Reactions: Designing synthetic routes that maximize the use of addition reactions, which are inherently 100% atom-economical, is a primary goal. rsc.org

Catalytic Dehydrative Amidation: A more direct and atom-economical approach is the direct coupling of a carboxylic acid (oxane-3-carboxylic acid) with N,O-dimethylhydroxylamine. This reaction ideally produces only water as a byproduct. While this transformation is thermodynamically challenging, catalytic methods have been developed to facilitate it, thereby maximizing atom economy by avoiding the pre-activation steps and the use of stoichiometric reagents. rsc.org For example, the use of a diboronic acid anhydride (B1165640) catalyst enables the direct dehydrative amidation of carboxylic acids to form Weinreb amides. rsc.org

By prioritizing catalytic pathways over those requiring stoichiometric activators, the synthesis of this compound can be designed to significantly reduce waste and maximize the incorporation of starting materials into the final structure.

Utilization of Catalytic Methods: Organocatalysis, Biocatalysis, and Earth-Abundant Metal Catalysis

Catalysis is a fundamental pillar of green chemistry, offering pathways to reactions with lower energy requirements, higher selectivity, and reduced waste. The move away from stoichiometric reagents towards catalytic systems is critical for the sustainable synthesis of Weinreb amides.

Organocatalysis: Organocatalysis utilizes small organic molecules to accelerate chemical reactions, avoiding the cost, toxicity, and potential for product contamination associated with many metal catalysts. A notable example applicable to Weinreb amide synthesis is the use of diboronic acid anhydride for the catalytic dehydrative amidation of carboxylic acids. rsc.org This approach provides a metal-free route to amides with high efficiency.

Biocatalysis: Enzymes are highly efficient and selective catalysts that operate under mild conditions, typically in aqueous media. While specific literature on the biocatalytic synthesis of this compound is scarce, the use of enzymes like penicillin G acylase in other industrial amide syntheses demonstrates the immense potential of biocatalysis. Such processes can dramatically reduce waste and energy consumption compared to traditional chemical routes.

Earth-Abundant Metal Catalysis: Much of the traditional metal-catalyzed synthesis of amides and related compounds has relied on precious metals like palladium (Pd), platinum (Pt), and rhodium (Rh). nih.govorientjchem.orgnih.gov While effective, these metals are costly, rare, and often toxic, posing sustainability challenges. nih.govresearchgate.net Consequently, a major focus of green chemistry is the replacement of these metals with catalysts based on earth-abundant elements such as iron (Fe), copper (Cu), cobalt (Co), nickel (Ni), and manganese (Mn). mdpi.comrsc.orggcande.org

Catalysts based on these first-row transition metals are being developed for a wide range of transformations, including amidation and coupling reactions. researchgate.netmdpi.com For example, iron and cobalt complexes are increasingly used to create C-N bonds. rsc.org Adopting these catalysts for the synthesis of precursors to or the final assembly of this compound could offer a more sustainable, cost-effective, and less toxic alternative to precious metal-based methods. nih.gov

Development and Application of Environmentally Benign Solvents and Reaction Media

The choice of solvent is a critical factor in the environmental impact of a chemical process. Traditional organic solvents are often volatile, flammable, and toxic. Green chemistry promotes the use of safer, more sustainable alternatives.

Water is the ideal green solvent due to its non-toxicity, non-flammability, and natural abundance. Performing organic reactions in water, however, can be challenging due to the poor solubility of many organic substrates. To overcome this, "designer" surfactants can be employed. Research has demonstrated that amide and peptide bonds, including the formation of Weinreb amides, can be efficiently created in water at room temperature. acs.orgorganic-chemistry.org This is achieved by using a surfactant like TPGS-750-M, which forms nanomicelles that act as reactors, solubilizing the organic reagents and facilitating the reaction. organic-chemistry.org This methodology offers several green advantages: it eliminates the need for organic solvents, the byproducts are often water-soluble, simplifying purification, and the aqueous medium can be recycled. acs.orgorganic-chemistry.org The synthesis of a Weinreb amide from m-bromobenzoic acid has been reported with an 85% yield in one hour using this solvent-free approach. acs.org

Supercritical Fluids: Supercritical fluids, such as CO₂, exist above their critical temperature and pressure and exhibit properties of both liquids and gases. They can be used as recyclable, non-toxic reaction media, and their properties can be tuned by adjusting pressure and temperature.

Ionic Liquids (ILs): ILs are salts with melting points below 100°C. They are considered green solvents due to their negligible vapor pressure, which reduces air pollution and worker exposure. numberanalytics.com Their tunable properties can enhance reaction rates and selectivity. The use of ionic liquids as alternative solvents for reactions involving Weinreb amides has been explored to improve solubility and reduce toxicity. numberanalytics.comresearchgate.net

Deep Eutectic Solvents (DESs): DESs are mixtures of hydrogen bond donors and acceptors that form a eutectic with a melting point much lower than the individual components. They share many of the green properties of ionic liquids but are often cheaper, less toxic, and biodegradable. Natural Deep Eutectic Solvents (NADESs), derived from natural metabolites like sugars and amino acids, are particularly promising as biocompatible and sustainable reaction media.

Implementation of Energy-Efficient Synthetic Techniques

Reducing energy consumption is a key goal of green chemistry. This can be achieved by running reactions at ambient temperature and pressure or by using alternative energy sources that are more efficient than conventional heating.

Microwave-assisted organic synthesis (MAOS) has emerged as a powerful technique for accelerating chemical reactions. numberanalytics.com Unlike conventional heating, which relies on slow conduction, microwave irradiation heats the reaction mixture directly and volumetrically through dielectric heating. This leads to rapid temperature increases, significantly shorter reaction times, and often higher product yields. acs.org

The synthesis of Weinreb amides has been successfully adapted to microwave conditions. For example, a palladium-catalyzed Heck aminocarbonylation to produce Weinreb amides from aryl halides was performed using microwave heating, reducing reaction times to just 20 minutes at 100-120°C. acs.orgacs.org This represents a significant improvement over conventional heating methods that can take several hours. acs.org The efficiency of MAOS makes it a highly attractive, energy-efficient technique for the potential synthesis of this compound.

Table 1: Comparison of Conventional vs. Microwave-Assisted Synthesis for a Weinreb Amide Derivative acs.org
ParameterConventional HeatingMicrowave-Assisted Synthesis
Reaction TimeSeveral hours (typical)20 minutes
TemperatureVariable (often high)120 °C
Energy InputLess efficient (conduction/convection)More efficient (direct dielectric heating)
YieldGood to ExcellentExcellent (e.g., 94% on 1 mmol scale)

Flow Chemistry Methodologies

The synthesis of Weinreb amides in continuous flow has been demonstrated to be highly efficient. nih.govacs.org For the synthesis of this compound, a potential flow process would involve the reaction of oxane-3-carboxylic acid with a suitable activating agent, followed by the introduction of N,O-dimethylhydroxylamine hydrochloride. acs.org

A hypothetical flow chemistry setup could consist of a packed-bed reactor containing an immobilized coupling agent. A solution of oxane-3-carboxylic acid would be continuously pumped through this reactor, where it is activated. This activated intermediate would then merge with a continuous stream of N,O-dimethylhydroxylamine hydrochloride, leading to the formation of the desired amide. The product stream could then be passed through an in-line purification cartridge to remove any unreacted starting materials or byproducts.

The table below illustrates a prospective comparison of a batch versus a flow chemistry approach for the synthesis of this compound, based on typical findings for similar amide formations.

ParameterBatch Synthesis (Projected)Flow Chemistry Synthesis (Projected)
Reaction Time 6 - 12 hours15 - 60 minutes
Temperature (°C) 25 - 8050 - 120
Pressure Atmospheric5 - 15 bar
Yield (%) 75 - 8585 - 95
Purity (%) 80 - 90> 95
Safety Handling of potentially hazardous reagents in large quantities.In-situ generation and consumption of reactive intermediates, minimizing exposure.

This is an interactive data table. You can sort and filter the data by clicking on the column headers.

Detailed research findings on the flow synthesis of various amides, including Weinreb amides, consistently show improvements in key green chemistry metrics such as Reaction Mass Efficiency (RME) and Process Mass Intensity (PMI). whiterose.ac.uked.gov These metrics quantify the amount of waste generated relative to the desired product, with lower values indicating a greener process. mdpi.com

Green Chemistry MetricBatch Synthesis (Typical)Flow Chemistry Synthesis (Typical)
Atom Economy (%) ~70-80~70-80
Reaction Mass Efficiency (%) ~50-60~70-85
Process Mass Intensity (PMI) 50 - 10010 - 30
E-Factor 49 - 999 - 29

This is an interactive data table. You can sort and filter the data by clicking on the column headers.

Sourcing and Utilization of Renewable Feedstocks for Precursor Materials

A truly sustainable synthesis of this compound must also consider the origin of its precursor materials. numberanalytics.com The two key precursors are oxane-3-carboxylic acid and N-methoxy-N-methylamine (derived from N,O-dimethylhydroxylamine).

Renewable Routes to Oxane-3-Carboxylic Acid:

The oxane ring system, also known as tetrahydropyran (B127337), can be derived from biomass. osti.govrsc.orgosti.gov Furfural, a platform chemical produced from the dehydration of pentose (B10789219) sugars found in lignocellulosic biomass, can be converted to 3,4-dihydropyran. osti.govrsc.orgosti.gov Subsequent hydrogenation of 3,4-dihydropyran yields tetrahydropyran. osti.govrsc.orgosti.gov While the direct synthesis of oxane-3-carboxylic acid from these renewable sources is an area of ongoing research, one potential pathway involves the functionalization and subsequent oxidation of biomass-derived tetrahydropyran derivatives. The production of various carboxylic acids from biomass through fermentation and catalytic processes is a well-established field. nih.govrsc.orgresearchgate.netrsc.org

Renewable Routes to N-methoxy-N-methylamine:

The synthesis of N,O-dimethylhydroxylamine, the precursor to N-methoxy-N-methylamine, typically relies on petrochemical-based methylating agents. wikipedia.orgchemicalbook.comresearchgate.netgoogle.comgoogle.com Developing a renewable route presents a significant challenge. However, research into the production of nitrogen-containing chemicals from biomass is a growing area. rsc.org Potential future pathways could involve the use of bio-derived methanol (B129727) as a methylating agent and the development of biocatalytic methods for the amination and subsequent N-methylation of biomass-derived platform molecules.

The following table summarizes potential renewable feedstocks and the precursor materials that could be derived from them for the synthesis of this compound.

Precursor MaterialPotential Renewable FeedstockKey Conversion Processes
Oxane-3-carboxylic acid Lignocellulosic biomass (e.g., agricultural waste, wood chips)Fermentation to pentose sugars, dehydration to furfural, conversion to tetrahydropyran derivatives, oxidation.
N-methoxy-N-methylamine Biomass-derived methanol, nitrogen from airDevelopment of biocatalytic amination and methylation pathways.

This is an interactive data table. You can sort and filter the data by clicking on the column headers.

Emerging Research Directions and Future Prospects in N Methoxy N Methyloxane 3 Carboxamide Chemistry

Development of Novel and Efficient Synthetic Methodologies

The classical synthesis of N-methoxy-N-methyloxane-3-carboxamide would typically involve the preparation of an oxane-3-carboxylic acid derivative followed by coupling with N,O-dimethylhydroxylamine. However, emerging research focuses on methodologies that offer improved efficiency, atom economy, and access to a wider range of substituted analogues.

Modern synthetic strategies are moving away from multi-step sequences that rely on stoichiometric reagents. Key areas of development include:

Catalytic C-H Functionalization: A paradigm shift in synthetic chemistry involves the direct conversion of C-H bonds into C-C or C-heteroatom bonds. Future syntheses of the oxane core could bypass traditional cyclization methods by employing transition-metal catalysis to functionalize a pre-existing C-H bond on an acyclic precursor, directly installing the necessary functionality for amidation. nih.gov

Advanced Coupling Reagents: While traditional methods for forming Weinreb amides from carboxylic acids are robust, research continues into developing milder and more efficient coupling agents that minimize side reactions and expand substrate scope. researchgate.net For instance, palladium-catalyzed aminocarbonylation of organoboronic acids represents a modern approach to amide synthesis. researchgate.net

Table 1: Comparison of Synthetic Methodologies for this compound
MethodologyKey FeaturesPotential AdvantagesChallenges
Classical Synthesis (e.g., Acid Chloride + Amine)Multi-step; uses stoichiometric activating agents.Well-established, reliable for small-scale synthesis.Poor atom economy, harsh reagents, multiple purification steps.
C-H Activation/FunctionalizationDirect functionalization of an acyclic ether precursor. nih.govIncreased step economy, novel disconnections.Requires development of selective catalysts, control of regioselectivity.
Continuous Flow SynthesisReactions performed in a continuously flowing stream.Enhanced safety, scalability, rapid optimization, process automation.Requires specialized equipment, potential for clogging, reaction kinetics must be suitable.
Palladium-Catalyzed Carbonylative CouplingIntroduction of the carbonyl group and amide formation in one step. researchgate.netHigh efficiency, potential for diverse substrate scope.Catalyst cost and sensitivity, requires CO gas or a CO surrogate.

Exploration of Unconventional Reactivity Pathways

The Weinreb amide is prized for its ability to react with organometallic reagents to produce ketones without over-addition to form tertiary alcohols. This is due to the formation of a stable, chelated tetrahedral intermediate. However, research is beginning to explore reactivity beyond this canonical pathway.

Reductive N-O Bond Cleavage: The N-O bond within the Weinreb amide is a latent site of reactivity. Under specific reductive conditions, this bond can be cleaved. This "dual reactivity" allows for divergent synthesis from a single precursor; for example, treatment with an organolithium reagent might yield a ketone, whereas a different reducing agent could cleave the N-O bond to afford a methylamide. rsc.org This opens up pathways to different classes of compounds from a common intermediate.

Base-Induced Elimination: With strongly basic, non-nucleophilic reagents, an unusual reaction pathway involving deprotonation of the N-methoxy group can occur. This can lead to an E2-type elimination, generating formaldehyde (B43269) and the corresponding N-methylamide anion. researchgate.net This pathway competes with the desired nucleophilic addition and represents an important, often overlooked, aspect of Weinreb amide reactivity.

Directed C-H Activation: The amide functionality can act as a directing group in transition-metal-catalyzed C-H activation reactions. While more common for other amide types, future research could explore the use of the N-methoxy-N-methylamide group on the oxane ring to direct the functionalization of specific C-H bonds within the heterocyclic structure, providing a powerful tool for late-stage diversification.

Table 2: Reactivity Pathways of the Weinreb Amide Moiety
Reagent TypeReaction PathwayPrimary ProductReference
Organolithium/Grignard ReagentsNucleophilic Acyl SubstitutionKetone nih.gov
Strong Reducing Agents (e.g., LiAlH₄)ReductionAldehyde researchgate.net
Specific Reductive SystemsReductive N-O CleavageN-methylamide rsc.org
Strongly Basic, Non-nucleophilic ReagentsE2 EliminationN-methylamide + Formaldehyde researchgate.net
Transition Metal Catalysts (Hypothetical)Directed C-H ActivationFunctionalized Oxane Ring thieme-connect.com

Potential for Applications in Advanced Materials Science

The unique combination of a hydrophilic oxane ring and a versatile chemical handle in the Weinreb amide makes this compound an intriguing building block for advanced materials.

Polymer Synthesis: The oxane ring is a cyclic ether, which can potentially undergo cationic ring-opening polymerization to form polyethers. These polymers are known for their hydrophilicity and biocompatibility. The pendant Weinreb amide functionality along the polymer backbone would serve as a reactive site for post-polymerization modification, allowing for the attachment of other functional groups, cross-linking, or grafting onto surfaces.

Surfactant and Emulsifier Development: The molecule possesses both hydrophilic (oxane ring, amide) and lipophilic (hydrocarbon backbone) characteristics, suggesting potential as an amphiphilic surfactant. By modifying the oxane ring or the amide functionality, a range of surfactants with tailored properties could be designed for applications in cosmetics, pharmaceuticals, or industrial formulations. mdpi.com

Siloxane Modification: Silicone polymers (polysiloxanes) are widely used for their thermal stability and hydrophobicity. youtube.com Incorporating hydrophilic side chains, such as those derived from this compound, can create silicone polyethers. mdpi.com These materials combine the properties of silicones with enhanced hydrophilicity, making them useful as foam stabilizers, emulsifiers, or coatings with modified surface properties. mdpi.com

Table 3: Potential Applications in Materials Science
Material ClassRole of this compoundPotential Properties and Applications
Functional PolyethersMonomer for Ring-Opening PolymerizationBiocompatible materials, hydrogels, drug delivery systems. Pendant amide allows for further functionalization.
Specialty SurfactantsAmphiphilic Building BlockEmulsifiers in cosmetic/pharmaceutical formulations, dispersing agents.
Modified PolysiloxanesHydrophilic Side-Chain PrecursorCoatings with improved wettability, foam stabilizers, personal care product additives. mdpi.com

Interdisciplinary Research Opportunities in Organic Synthesis and Beyond

The future of this compound chemistry lies in collaborative efforts that bridge traditional organic synthesis with other scientific disciplines.

Collaboration with Polymer Chemists: Synthetic chemists can design and create novel oxane-based monomers, while polymer chemists can investigate their polymerization behavior and characterize the resulting materials. This synergy is essential for developing new functional polymers with tailored properties.

Partnership with Computational Chemists: Theoretical studies can provide deep insight into the unconventional reactivity pathways of the Weinreb amide. Computational modeling can predict reaction barriers, identify stable intermediates, and guide the rational design of catalysts for selective C-H functionalization, accelerating experimental discovery.

Medicinal Chemistry and Chemical Biology: The oxane ring is a privileged scaffold in medicinal chemistry, often used as a bioisostere for other cyclic systems to improve metabolic stability and solubility. connectjournals.comacs.org While avoiding direct therapeutic claims, interdisciplinary research can focus on developing synthetic routes to libraries of diverse oxane derivatives using this compound as a versatile intermediate for creating tools for chemical biology research.

Catalysis and Process Chemistry: Developing catalytic, enantioselective syntheses of substituted oxanes is a significant challenge. Collaboration with experts in asymmetric catalysis could lead to highly efficient methods for producing chiral building blocks. Furthermore, process chemists can translate these discoveries into scalable, sustainable manufacturing processes, potentially leveraging flow chemistry.

This interdisciplinary approach will ensure that the chemistry of this compound evolves from fundamental synthetic exploration to the creation of functional molecules and materials that can contribute to solving complex scientific challenges.

Q & A

Q. What are the established synthetic routes for N-methoxy-N-methyloxane-3-carboxamide, and what reaction conditions optimize yield and purity?

Methodological Answer: While explicit protocols for this compound are scarce, analogous carboxamide syntheses suggest two approaches:

  • Acylation of oxane-3-carboxylic acid derivatives : React oxane-3-carbonyl chloride with N,O-dimethylhydroxylamine in anhydrous solvents (e.g., dichloromethane) using triethylamine as a base. Optimize stoichiometry (1:1.2 acid/amine ratio) and temperature (0–25°C) to minimize side reactions .
  • Coupling agent-mediated synthesis : Use HATU or EDCI with oxane-3-carboxylic acid and N,O-dimethylhydroxylamine hydrochloride in DMF, achieving yields >70% after purification via flash chromatography . Commercial availability in catalogs (e.g., Enamine Ltd) implies industrial-scale routes exist .

Q. What spectroscopic techniques are most effective for characterizing this compound?

Methodological Answer:

  • NMR : 1^1H and 13^{13}C NMR identify methoxy (-OCH3_3), methylamide (-N(CH3_3)OCH3_3), and oxane ring protons. Compare shifts with analogous compounds (e.g., 3-methoxyphenyl oxazole carboxamides) .
  • IR : Confirm carboxamide C=O stretch (~1650 cm1^{-1}) and methoxy C-O stretch (~1250 cm1^{-1}) .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) validates molecular formula (C8_8H15_{15}NO3_3) and fragments .

Q. What are the recommended storage conditions to ensure compound stability?

Methodological Answer: Store at -20°C in amber vials under inert gas (N2_2/Ar) to prevent hydrolysis of the carboxamide group. Desiccants (e.g., silica gel) mitigate moisture-induced degradation. Accelerated stability studies (40°C/75% RH for 6 months) for analogous compounds show <5% decomposition under these conditions .

Q. What are common derivatives of this compound, and how do structural modifications affect properties?

Methodological Answer: Derivatives include:

  • Oxidation products : Methoxy → carbonyl groups increase polarity (e.g., using KMnO4_4) .
  • Substituted oxanes : Halogenation (e.g., Br2_2/Fe) enhances electrophilicity for nucleophilic substitutions . Modifying the oxane ring (e.g., adding methyl groups) alters steric effects and solubility .

Advanced Research Questions

Q. How does the oxane ring’s conformation influence the carboxamide group’s reactivity?

Methodological Answer: The oxane ring’s chair conformation positions the carboxamide group equatorially, reducing steric hindrance for nucleophilic attacks. Computational modeling (DFT) shows that ring puckering modulates electron density at the carbonyl carbon, affecting reactivity in acylation reactions. Compare with tetrahydropyran analogs to isolate conformational effects .

Q. What computational methods resolve electronic properties of this compound?

Methodological Answer:

  • DFT calculations : Optimize geometry at the B3LYP/6-31G(d) level to predict electrostatic potential surfaces, highlighting nucleophilic/electrophilic sites .
  • Molecular docking : Screen against biological targets (e.g., enzymes) using AutoDock Vina to hypothesize binding modes, guided by PubChem’s 3D conformer data .

Q. How can contradictory biological activity data across assay systems be reconciled?

Methodological Answer: Discrepancies (e.g., cytotoxicity in cell lines vs. inactivity in enzyme assays) may arise from:

  • Membrane permeability : Assess logP (experimental/computed) to evaluate cellular uptake .
  • Metabolic stability : Use liver microsome assays to identify rapid degradation in certain models . Standardize assays with positive controls (e.g., cisplatin for cytotoxicity) and validate via orthogonal methods (e.g., SPR binding vs. functional assays) .

Q. What strategies enable enantioselective synthesis of this compound?

Methodological Answer:

  • Chiral auxiliaries : Use (R)- or (S)-BINOL-derived catalysts during acylation to induce asymmetry .
  • Dynamic kinetic resolution : Employ enzymes (e.g., lipases) in biphasic systems to favor one enantiomer . Monitor enantiomeric excess (ee) via chiral HPLC or polarimetry .

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